Benzyl formate

Descripción general

Descripción

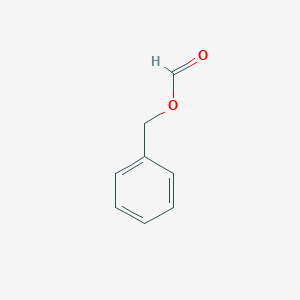

El formiato de bencilo, también conocido como éster bencílico del ácido fórmico, es un compuesto orgánico con la fórmula molecular C8H8O2. Es un líquido incoloro a amarillo pálido con un olor agradable y afrutado. Este compuesto se utiliza comúnmente en la industria de fragancias y sabores debido a su aroma dulce y floral.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El formiato de bencilo se puede sintetizar mediante la esterificación del alcohol bencílico con ácido fórmico. Un método común implica calentar una mezcla de ácido fórmico y alcohol bencílico en presencia de un catalizador como el ácido sulfúrico. La reacción procede de la siguiente manera:

C6H5CH2OH+HCOOH→C6H5CH2OCHO+H2O

Métodos de producción industrial: En entornos industriales, el formiato de bencilo se produce a menudo pasando una mezcla de ácido fórmico y exceso de alcohol bencílico sobre un catalizador como el dióxido de torio o el dióxido de titanio a temperaturas elevadas {_svg_1}.

Análisis De Reacciones Químicas

Tipos de reacciones: El formiato de bencilo experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el formiato de bencilo puede hidrolizarse para formar alcohol bencílico y ácido fórmico.

Reducción: El formiato de bencilo se puede reducir a alcohol bencílico utilizando agentes reductores como el hidruro de litio y aluminio.

Oxidación: La oxidación del formiato de bencilo puede producir benzaldehído y ácido fórmico.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Principales productos formados:

Hidrólisis: Alcohol bencílico y ácido fórmico.

Reducción: Alcohol bencílico.

Oxidación: Benzaldehído y ácido fórmico.

Aplicaciones Científicas De Investigación

El formiato de bencilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como solvente para diversas reacciones químicas.

Biología: Se emplea en el estudio de reacciones catalizadas por enzimas y vías metabólicas.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como precursor de compuestos farmacéuticos.

Industria: Se utiliza en la producción de fragancias, sabores y como intermedio en la síntesis de otras sustancias químicas

Mecanismo De Acción

El mecanismo de acción del formiato de bencilo implica su interacción con varios objetivos moleculares y vías. Por ejemplo, en los sistemas biológicos, el formiato de bencilo puede ser hidrolizado por esterasas para producir alcohol bencílico y ácido fórmico. El alcohol bencílico puede entonces sufrir más transformaciones metabólicas, mientras que el ácido fórmico puede participar en varias vías bioquímicas .

Comparación Con Compuestos Similares

El formiato de bencilo se puede comparar con otros ésteres del ácido fórmico, como:

Formiato de fenilo: Similar en estructura pero con un grupo fenilo en lugar de un grupo bencilo.

Formiato de fenetilo: Contiene un grupo fenetilo, proporcionando un perfil aromático diferente.

Formiato de anisilo: Presenta un grupo anisilo, contribuyendo a una fragancia distintiva.

Unicidad: El formiato de bencilo es único debido a su perfil aromático específico, que lo hace muy valioso en la industria de fragancias y sabores. Su reactividad química también permite diversas aplicaciones en síntesis orgánica y procesos industriales .

Actividad Biológica

Benzyl formate, also known as phenylmethyl formate, is an organic compound with the chemical formula and CAS number 104-57-4. It is classified as a benzyloxycarbonyl and has been studied for various biological activities, including its potential applications in pharmacology and as a food additive. This article provides a detailed overview of the biological activity of this compound, highlighting its synthesis, metabolic pathways, and relevant case studies.

This compound is synthesized through the esterification of benzyl alcohol with formic acid. The reaction typically requires an acid catalyst and can be represented by the following equation:

The compound appears as a colorless liquid with a pleasant aroma, commonly used in the food industry as a flavoring agent.

2. Antioxidant Properties

This compound has shown potential antioxidant properties in various studies. For instance, compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress markers. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

3. Neuroprotective Effects

In vitro assays have indicated that benzyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. While specific data on this compound's AChE inhibition is sparse, related compounds have demonstrated significant inhibitory activities at nanomolar concentrations . This suggests that this compound may possess neuroprotective effects worth exploring further.

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of various benzyl derivatives found that certain compounds exhibited significant AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. While this compound was not directly tested, its structural analogs showed IC50 values as low as 7.5 nM against AChE, indicating potential for further research into its efficacy .

Propiedades

IUPAC Name |

benzyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWQUFXKFGHYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059298 | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with an intense pleasant, floral-fruity odour | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.082-1.092 | |

| Record name | Benzyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-57-4 | |

| Record name | Benzyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl formate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79GJF97O0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing benzyl formate?

A1: this compound can be synthesized in a one-step process by reacting hydrazine hydrate with dimethyl carbonate to form hydrazine methyl formate. Without separating this intermediate, benzyl alcohol is added along with a catalyst to produce this compound. This method boasts simplicity, high yield and purity, and cost-effectiveness. []

Q2: Can you describe alternative synthetic routes for this compound?

A2: Beyond the hydrazine route, this compound can be produced via reactions of substituted or unsubstituted benzyl halides with alkali or alkaline earth metal formates. These reactions can be optimized with catalysts for high yields. [] Another method employs nickel (0) nanoparticles immobilized on amine-functionalized mesoporous SBA-15, catalyzing the reaction between benzyl halides and CO2 as a C1 source. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.

Q4: How can this compound be characterized using spectroscopic techniques?

A4: While specific spectroscopic data is limited in the provided research, this compound can be characterized using various techniques:

Q5: What are some of the applications of this compound?

A5: this compound is primarily known for its fragrance properties. It's used as an ingredient in various products like perfumes, cosmetics, and soaps, contributing to a pleasant, sweet, fruity aroma. [, , ]

Q6: How does the structure of this compound influence its volatility?

A6: Studies show that increasing the hydrophobicity of this compound analogs (e.g., benzyl acetate, benzyl propionate) leads to stronger control of volatility by Pluronic P-85, a surfactant. This suggests that the hydrophobic benzene ring contributes significantly to its overall volatility. []

Q7: Has this compound demonstrated any biological activity?

A7: Interestingly, a study investigated the antimicrobial potential of Picrorhiza kurroa extract, which contains this compound. While picroside-1 was identified as the primary bioactive compound, the presence of this compound within the extract suggests possible synergistic effects warranting further investigation. []

Q8: Are there any known instances of this compound undergoing thermal decomposition, and what are the products?

A8: Research indicates that this compound undergoes thermal decomposition. When heated to 98°C, it decomposes into toluene, bibenzyl, phenylacetaldehyde, formic acid, and (benzyloxy)methyl formate. Interestingly, when chlorinated solvents are used, benzyl chloride is also produced. Lower temperature decomposition (37°C) yields similar products, with the addition of this compound. []

Q9: Does strain hardening of metal surfaces influence the lubricating properties of this compound?

A9: Surprisingly, studies show that strain hardening can reduce the friction coefficient of iron when lubricated with this compound, unlike some other benzyl compounds. This suggests that this compound might interact uniquely with strained metal surfaces. []

Q10: What information is available regarding the safety of this compound for human use?

A10: Several organizations have conducted safety assessments on this compound:

- RIFM (Research Institute for Fragrance Materials): They have published a safety assessment specifically for this compound. []

- Fragrance Material Review on this compound: This review likely provides insights into its safe use in fragrances. []

- Photochemical Degradation and Toxicity Assessment: This research likely investigated the breakdown of this compound in the environment and assessed its potential toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.